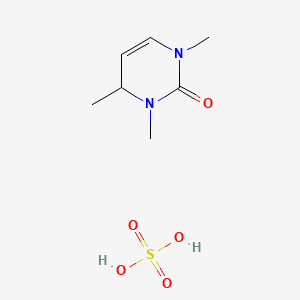
4,6-Dinitro-o-cresol sodium salt
Übersicht
Beschreibung
4,6-Dinitro-o-cresol sodium salt, also known as DNOC, is a chemical compound with the formula C7H5N2NaO5 . It is a yellow solid that is only slightly soluble in water . It was used as a pesticide until 1991 .
Synthesis Analysis
This compound is prepared by disulfonation of o-cresol. The resulting disulfonate is then treated with nitric acid to give DNOC .Molecular Structure Analysis
The molecular structure of 4,6-Dinitro-o-cresol sodium salt is represented by the formula C7H5N2NaO5 . The molecular weight of this compound is 220.1148 .Chemical Reactions Analysis
4,6-Dinitro-o-cresol sodium salt is incompatible with strong oxidizers . Phenols and cresols, which include this compound, are much weaker as acids than common carboxylic acids . They are incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .Physical And Chemical Properties Analysis
4,6-Dinitro-o-cresol sodium salt is a yellow, odorless solid . It is soluble in alcohol, acetone, ether, and solutions of sodium or potassium hydroxides . It has a molecular weight of 220.1148 .Wissenschaftliche Forschungsanwendungen
1. Environmental Remediation
4,6-Dinitro-o-cresol (DNOC) has been investigated for its potential in environmental remediation. Studies have explored its degradation using various methods:
Cathodic Fenton Degradation : DNOC can be effectively degraded using nano-magnetite and cathodic Fenton generation of hydrogen peroxide. This method is efficient at lower pH levels and the amount of nano-magnetite influences the degradation rate (Zeng, Hanna, & Lemley, 2011).
Anodic Oxidation with Boron-Doped Diamond Electrode : Anodic oxidation of DNOC in water using a boron-doped diamond anode has shown promise. This process achieves total mineralization due to the production of hydroxyl radicals, especially effective in acidic mediums (Flox, Garrido, Rodríguez, Centellas, Cabot, Arias, & Brillas, 2005).
2. Chemical Interactions and Modeling
Understanding the chemical behavior and interactions of DNOC is crucial for various applications:
Interaction with NaOH and HCl : Research on the reaction of DNOC with NaOH and HCl has been conducted to understand its chemical behavior. The study includes potentiometric titration and X-ray diffraction analysis (Gazizova, Yusupov, Kataeva, & Yusupova, 2008).
Kinetic Modeling of Fenton Degradation : The Fenton degradation of DNOC using an ion-exchange resin containing ferrous ion has been studied. Kinetic models were developed to simulate the degradation process under various conditions, highlighting the influence of factors like HCl addition and H2O2 delivery rate (Zeng & Lemley, 2009).
3. Analytical Method Development
DNOC has been the focus of developing novel analytical methods for detection and quantification:
Spectrophotometric Determination in Soil and Lemon Juice : A novel method for spectrophotometric determination of DNOC in soil and lemon juice has been established, offering a simpler alternative to chromatography/MS-based methods (Uzer, Erçağ, Parlar, Apak, & Filik, 2006).
Quantification Using Hanging Mercury Drop Electrode : A method involving the hanging mercury drop electrode and stripping square wave voltammetry has been proposed for DNOC quantification, showcasing a response surface methodology for optimization (Cuéllar, Moreno Betancourth, Pfaffen, & Ortiz, 2019).
4. Pesticide Sorption and Desorption in Soils
The behavior of DNOC in soil environments is important for understanding its impact and potential applications:
- Sorption and Desorption by Clay Minerals : The sorption and desorption of DNOC by clay minerals have been studied, highlighting the role of soil mineral fractions, including those with organic coatings, in the retention of pesticides like DNOC (Li, Sheng, Teppen, Johnston, & Boyd, 2003)
Wirkmechanismus
Safety and Hazards
4,6-Dinitro-o-cresol sodium salt is extremely toxic to humans . Symptoms of acute and chronic toxicity include profuse sweating, increased pulse and respiratory rates, thirst, fatigue, headache, appetite loss, and greenish-yellow pigmentation of the conjunctivae in humans . Bilateral cataracts and blindness have been observed in individuals chronically exposed to DNOC by ingestion . Effects to the respiratory, cardiovascular, gastrointestinal, and central nervous system (CNS) of chronically exposed workers have been reported .
Eigenschaften
IUPAC Name |
sodium;2-methyl-4,6-dinitrophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5.Na/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJSVBNPUHHKB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N2NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
534-52-1 (Parent) | |
| Record name | DNOC-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034898 | |
| Record name | Sodium 4,6-dinitro-2-methylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dinitro-o-cresol sodium salt | |
CAS RN |
2312-76-7 | |
| Record name | DNOC-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-methyl-4,6-dinitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4,6-dinitro-2-methylphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4,6-dinitro-o-cresolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DNOC-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GH37XY3PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)

![Dipyrido[1,2-a:2',1'-c]pyrazinediium](/img/structure/B3369289.png)

![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)

![Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-](/img/structure/B3369330.png)

